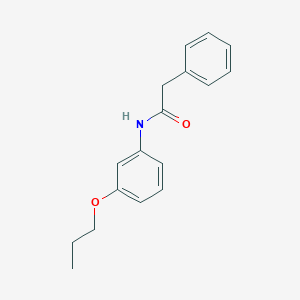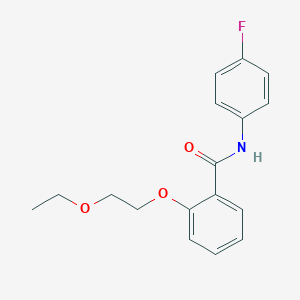![molecular formula C21H24N2O2 B268713 4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide, also known as CX614, is a potent positive allosteric modulator of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide acts as a positive allosteric modulator of AMPA receptors, which are the main ionotropic glutamate receptors in the brain. It enhances the activity of these receptors by increasing the opening probability of the receptor channel, leading to an increase in the amplitude and duration of the excitatory postsynaptic currents.
Biochemical and Physiological Effects:
4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide is its ability to enhance synaptic plasticity and improve cognitive function in animal models. However, its use in human studies is limited due to its poor bioavailability and potential side effects.
Future Directions
There are several future directions for the research on 4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide. One potential direction is the development of more potent and selective positive allosteric modulators of AMPA receptors. Another direction is the investigation of 4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide as a potential therapeutic agent for the treatment of various neurological disorders in human studies. Additionally, the mechanisms underlying the effects of 4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide on synaptic plasticity and cognitive function could be further explored to gain a better understanding of its potential therapeutic applications.
Synthesis Methods
4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide is synthesized through a multi-step process that involves the reaction of N-methyl-N-phenylbenzamide with cyclohexyl isocyanate. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as stroke, traumatic brain injury, and epilepsy. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models.
properties
Product Name |
4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide |
|---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(cyclohexanecarbonylamino)-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H24N2O2/c1-23(19-10-6-3-7-11-19)21(25)17-12-14-18(15-13-17)22-20(24)16-8-4-2-5-9-16/h3,6-7,10-16H,2,4-5,8-9H2,1H3,(H,22,24) |
InChI Key |
PJDOKAQZTCAEIM-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)


![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)


![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)

![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide](/img/structure/B268661.png)